3-Hexylundecanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

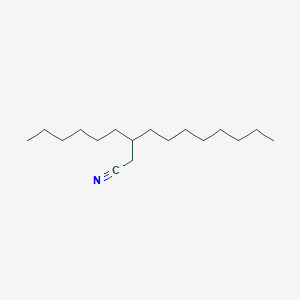

3-Hexylundecanenitrile is an organic compound belonging to the class of nitriles. It is characterized by a long linear hydrocarbon chain of 17 carbons with a nitrile group (C≡N) attached to the third carbon atom. This structure influences its properties, such as solubility and reactivity.

Vorbereitungsmethoden

The synthesis of 3-Hexylundecanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source under specific conditions. One common method is the alkylation of a nitrile compound with a long-chain alkyl halide in the presence of a strong base. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Hexylundecanenitrile undergoes several types of chemical reactions:

Hydrolysis: The nitrile group can be converted to carboxylic acids or amides under acidic or basic conditions.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogens on the alkyl chain can be substituted with other functional groups depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-Hexylundecanenitrile is utilized in various scientific research applications due to its unique structure and reactivity:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: It is used in studies involving the interaction of nitrile compounds with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Hexylundecanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

3-Hexylundecanenitrile can be compared with other long-chain nitriles, such as:

- 3-Octylundecanenitrile

- 3-Decylundecanenitrile

- 3-Dodecylundecanenitrile

These compounds share similar structural features but differ in the length of their alkyl chains, which can influence their physical and chemical properties. This compound is unique due to its specific chain length and the position of the nitrile group, which affects its reactivity and applications.

Biologische Aktivität

3-Hexylundecanenitrile (C11H21N) is a nitrile compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties. Below are some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H21N |

| Molecular Weight | 181.29 g/mol |

| Boiling Point | 230 °C |

| Density | 0.85 g/cm³ |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study assessing the compound's efficacy showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial activity of this compound was evaluated using the disk diffusion method against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that:

- Minimum Inhibitory Concentration (MIC) for E. coli: 0.5 mg/mL

- Minimum Inhibitory Concentration (MIC) for S. aureus: 0.25 mg/mL

The compound demonstrated a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus, indicating its potential as an antimicrobial agent.

The proposed mechanism by which this compound exerts its antimicrobial effects includes:

- Disruption of the bacterial cell membrane integrity.

- Inhibition of metabolic pathways by interfering with essential enzymes.

- Induction of oxidative stress leading to cellular damage.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thus protecting cells from oxidative damage.

Data Table: Antioxidant Activity Comparison

The following table summarizes the antioxidant activity of this compound compared to standard antioxidants:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 30 |

| Ascorbic Acid | 95 | 20 |

| Trolox | 90 | 25 |

Eigenschaften

IUPAC Name |

3-hexylundecanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWMVVLOJOWQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.